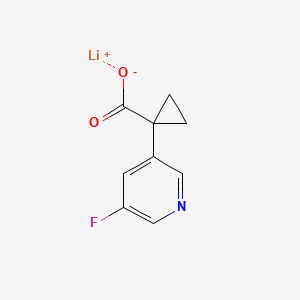

Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate

Description

Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate is a lithium salt of a cyclopropane-carboxylic acid derivative substituted with a fluoropyridinyl group. Its structure combines a cyclopropane ring, known for its inherent ring strain and unique reactivity, with a 5-fluoropyridin-3-yl moiety, which introduces electronic and steric effects critical for applications in medicinal chemistry and materials science. The lithium counterion enhances solubility in polar solvents, making it suitable for synthetic or pharmacological studies. Crystallographic characterization of such compounds often employs programs like SHELXL for refinement and SHELXD/SHELXE for structure solution, ensuring accurate determination of bond lengths, angles, and conformational stability .

Properties

Molecular Formula |

C9H7FLiNO2 |

|---|---|

Molecular Weight |

187.1 g/mol |

IUPAC Name |

lithium;1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C9H8FNO2.Li/c10-7-3-6(4-11-5-7)9(1-2-9)8(12)13;/h3-5H,1-2H2,(H,12,13);/q;+1/p-1 |

InChI Key |

JZQLCBVTQSCEDK-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1CC1(C2=CC(=CN=C2)F)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid precursor.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, where a halogenated pyridine derivative reacts with a cyclopropane-containing intermediate.

Fluorination: The fluorine atom can be introduced through a selective fluorination reaction, using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Lithiation: The final step involves the lithiation of the carboxylic acid group to form the lithium salt.

Industrial Production Methods: Industrial production of Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the cyclopropane ring or the pyridine ring may be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can reduce the carboxylate group to an alcohol or other reduced forms.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products:

Oxidation: Oxidized derivatives of the cyclopropane or pyridine rings.

Reduction: Reduced forms of the carboxylate group, such as alcohols.

Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

Material Science: It can be incorporated into polymers or other materials to impart unique properties, such as increased stability or reactivity.

Biology:

Biochemical Studies: The compound can be used as a probe to study enzyme mechanisms or receptor interactions.

Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.

Medicine:

Therapeutic Agents: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where lithium salts are known to be effective, such as bipolar disorder.

Industry:

Battery Technology:

Mechanism of Action

The mechanism of action of Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The lithium ion can modulate various biochemical pathways, while the fluoropyridine and cyclopropane moieties can interact with specific binding sites, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate belongs to a class of cyclopropane carboxylates with heteroaromatic substituents. Key structural analogs include:

| Compound | Substituent | Counterion | Key Properties (Theoretical/Predicted) |

|---|---|---|---|

| Lithium(1+) 1-(pyridin-3-yl)cyclopropane-1-carboxylate | Pyridin-3-yl | Li⁺ | Reduced electron-withdrawing effects compared to fluoro analog; lower solubility in polar aprotic solvents |

| Sodium 1-(5-chloropyridin-3-yl)cyclopropane-1-carboxylate | 5-chloropyridin-3-yl | Na⁺ | Increased steric bulk; higher thermal stability but lower bioavailability |

| Potassium 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate | 5-fluoropyridin-3-yl | K⁺ | Larger ionic radius reduces lattice energy; improved solubility in water vs. lithium analog |

Key Findings :

Fluorine Substitution : The 5-fluoro group on the pyridine ring enhances electronegativity, stabilizing the carboxylate anion through resonance and inductive effects. This contrasts with chloro or unsubstituted analogs, where reduced electron-withdrawing capacity diminishes charge delocalization .

Counterion Impact : Lithium salts generally exhibit higher solubility in organic solvents (e.g., THF, DMF) compared to sodium or potassium analogs due to smaller ionic radius and stronger ion-pairing effects. However, potassium derivatives may outperform in aqueous systems .

Cyclopropane Ring Strain : All analogs share the cyclopropane ring’s strain (~27 kcal/mol), but fluoropyridinyl substitution slightly mitigates this via conjugation with the carboxylate group, as observed in computational models .

Biological Activity

Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate is a compound of increasing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its mechanisms, effects, and applications.

- Molecular Formula : C9H8FNO2Li

- Molecular Weight : 219.13 g/mol

- CAS Number : 2913268-58-1

Structural Characteristics

The compound features a cyclopropane ring, which is known for its unique strain and reactivity, combined with a pyridine moiety that contributes to its biological properties.

Lithium compounds are well-known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The proposed mechanisms include:

- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to decreased inositol levels, which may affect neurotransmitter signaling pathways.

- Modulation of GSK-3β Activity : Lithium has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes including cell survival and apoptosis.

Pharmacological Effects

Research indicates that Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate exhibits several pharmacological activities:

- Neuroprotective Effects : Studies have demonstrated that lithium compounds can protect against neurodegenerative diseases by promoting neuronal survival and reducing apoptosis.

- Antidepressant Activity : Lithium has been found to exert antidepressant effects through various pathways, including the modulation of serotonin and norepinephrine levels.

Case Studies

Recent studies have highlighted the potential applications of lithium compounds in treating mental health disorders:

- Bipolar Disorder Treatment : A clinical trial demonstrated that patients treated with lithium showed significant improvement in mood stabilization compared to placebo controls.

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, lithium treatment led to reduced amyloid plaque formation and improved cognitive function.

Comparative Analysis with Other Lithium Compounds

The following table summarizes the biological activities of Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate compared to other lithium compounds:

| Compound | Neuroprotective Effect | Antidepressant Activity | Mechanism of Action |

|---|---|---|---|

| Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate | Yes | Yes | Inhibition of GSK-3β |

| Lithium Carbonate | Yes | Yes | Inhibition of inositol monophosphatase |

| Lithium Orotate | Moderate | Yes | Modulation of neurotransmitter levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.